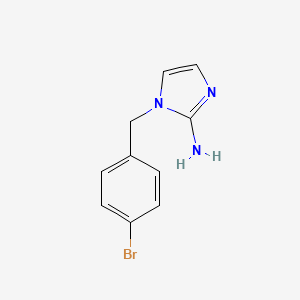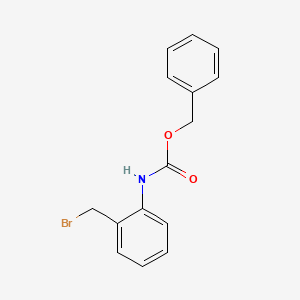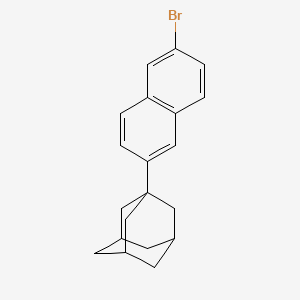
1-(6-Bromonaphthalen-2-yl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromonaphthalen-2-yl)adamantane is a compound that combines the structural features of adamantane and bromonaphthalene. Adamantane is a polycyclic hydrocarbon known for its diamond-like structure and high stability, while bromonaphthalene is a brominated derivative of naphthalene, an aromatic hydrocarbon. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with its targets and induce changes in their function .
Biochemical Pathways
Adamantane derivatives are known to affect various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it could have good bioavailability .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(6-Bromonaphthalen-2-yl)adamantane. For instance, the compound’s reactivity and interactions with biological targets could be influenced by factors such as pH, temperature, and the presence of other molecules . .
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 6-bromonaphthalene.
Reaction Conditions: The reaction often involves the use of a strong base, such as sodium hydride, to deprotonate the adamantane, followed by the addition of 6-bromonaphthalene under reflux conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-yl)adamantane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products depend on the specific reaction conditions but can include substituted adamantane derivatives and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)adamantane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, and this compound is being explored for similar applications.
Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.
Comparison with Similar Compounds
1-(6-Bromonaphthalen-2-yl)adamantane can be compared with other similar compounds, such as:
1-(Naphthalen-2-yl)adamantane: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(6-Chloronaphthalen-2-yl)adamantane: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
1-(6-Fluoronaphthalen-2-yl)adamantane: Contains fluorine, which can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15H,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLEAPLNQOYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
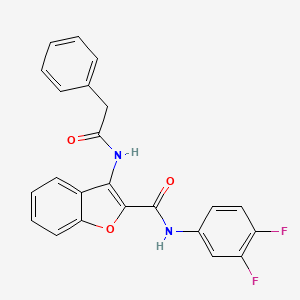
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)
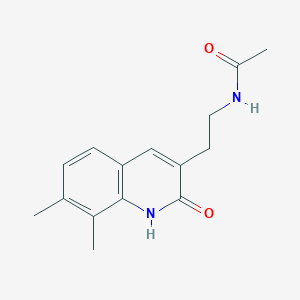
![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)
![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
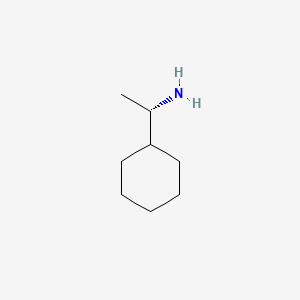
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
